molecular formula C9H16N2O B1296540 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 14789-54-9

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Katalognummer: B1296540
CAS-Nummer: 14789-54-9
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: CWRKZBVVWVRVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 14789-54-9) is an organic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This ketone derivative is a key synthon in organic and medicinal chemistry, particularly as a precursor to other biologically active molecules. The 3,7-diazabicyclo[3.3.1]nonane scaffold is a privileged structure in drug discovery, often serving as a bridged bis-amine isostere for piperazine and other diamines . This core structure has demonstrated significant research value in the development of receptor antagonists. Specifically, studies on analogs, such as amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine, have identified them as potent and selective 5-HT3 receptor antagonists . The 5-HT3 receptor is a ligand-gated ion channel located in the central and peripheral nervous systems, and antagonists are of great pharmacological interest for managing chemotherapy-induced nausea and vomiting, as well as for exploring treatments for psychiatric conditions. The bicyclic structure of this compound provides a rigid framework that allows researchers to study specific conformational requirements for binding to these biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-10-3-7-5-11(2)6-8(4-10)9(7)12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRKZBVVWVRVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC(C1)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338152
Record name 3,7-Diazabicyclo[3.3.1]nonan-9-one, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14789-54-9
Record name 3,7-Diazabicyclo[3.3.1]nonan-9-one, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ketone group can participate in hydrogen bonding and other interactions that modulate its activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications

The pharmacological profile of bispidinone derivatives is highly dependent on substituent variations at positions 3, 7, and peripheral sites. Below is a comparative analysis of key analogues:

Impact of Substituents on Pharmacological Activity

  • Electron-Withdrawing vs. Donating Groups : Derivatives with electron-withdrawing groups (e.g., halogens) exhibit strong cytotoxicity but poor antioxidant properties, likely due to prooxidant effects. Conversely, electron-donating groups (e.g., –OCH₃, –CH₃) enhance antioxidant activity but reduce cytotoxicity .
  • Aromatic vs. Aliphatic Substituents : Aryl-substituted derivatives (e.g., tetrakis(methoxyphenyl)) show enhanced anticancer activity by promoting apoptosis, whereas aliphatic substituents (e.g., ethoxypropyl) are associated with myelostimulatory effects .
  • Functional Group Diversity : Amide and ester derivatives (e.g., BisP4, 3FLB) target diverse pathways, including opioid receptors and protease inhibition, highlighting the scaffold’s adaptability .

Biologische Aktivität

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.

  • Molecular Formula : C9_9H16_{16}N2_2
  • Molecular Weight : 154.25 g/mol
  • CAS Registry Number : 14789-33-4

The biological activity of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it may exhibit activity at opioid receptors, which play a crucial role in pain modulation and reward pathways.

Receptor Interactions

Research has shown that this compound can interact with:

  • Delta Opioid Receptors : It has been implicated in modulating pain perception and could potentially be used in pain management therapies .
  • Mu Opioid Receptors : Its structural similarity to known opioid agonists suggests potential analgesic properties .

In Vitro Studies

In vitro studies have demonstrated that 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can influence cellular signaling pathways associated with opioid receptor activation. For instance, experiments using NG108-15 cells showed significant receptor binding activity and subsequent signal transduction effects consistent with opioid receptor engagement .

In Vivo Studies

Animal studies have indicated that administration of this compound results in observable analgesic effects, supporting its potential use in treating pain-related conditions. However, the exact dosage and administration routes require further investigation to optimize therapeutic outcomes.

Case Studies

  • Opioid Receptor Modulation : A study presented at the 55th Annual Meeting on Drug Dependence highlighted the compound's role in modulating opioid receptors and suggested its potential in developing new analgesics that minimize addiction risks associated with traditional opioids .
  • Neuropharmacological Effects : Research published in "Tetrahedron" outlined the gas-phase conformations of related compounds and their implications for biological activity, indicating a need for further exploration of this compound's conformational dynamics to understand its pharmacological effects better .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Opioid Receptor BindingSignificant binding affinity observed
Analgesic EffectsPain reduction in animal models
Signal TransductionActivation of downstream pathways

Table 2: Ionization Energies

Ionization Energy (eV)MethodReference
6.8PELivant et al., 1981
7.84PELivant et al., 1981

Q & A

Q. What are the key synthetic routes for 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The Mannich reaction is a primary synthetic route. For example, 3-(2-ethoxyethyl)-7-cyclopropanemethyl derivatives are synthesized via Mannich condensation of 1-(2-ethoxyethyl)piperidin-4-one with primary amines and paraformaldehyde in glacial acetic acid and methanol, achieving yields up to 74.2% . Huang-Minlon reduction is critical for converting intermediates to bicyclic ketones, while oxymylation (using hydroxylamine hydrochloride and pyridine in ethanol) generates oxime derivatives. Reaction time and solvent choice (e.g., methanol vs. dichloromethane) significantly impact purity; recrystallization from methanol is recommended for isolating high-purity solids .

Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives?

Methodological Answer:

  • IR spectroscopy : C=O stretching at ~1718 cm⁻¹ confirms the ketone group, while amide carbonyls appear at ~1654 cm⁻¹ in substituted derivatives .
  • ¹H/¹³C NMR : Key signals include bridgehead protons (δ 3.0–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm). For example, in 3-acetyl-7-benzofuran derivatives, aromatic protons resonate at δ 7.2–8.3 ppm, and methyl groups on nitrogen appear as singlets at δ 2.1–2.3 ppm .
  • Elemental analysis : Validate molecular formulas (e.g., C₁₀H₁₈N₂O for 1-ethyl-5-methyl derivatives) with <0.5% deviation .

Advanced Research Questions

Q. How do conformational dynamics of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives affect their biological activity?

Methodological Answer: Conformational analysis via X-ray crystallography and DFT calculations reveals twin chair or chair-boat conformations. For instance, 2,4,6,8-tetrakis(aryl) derivatives adopt chair-boat conformations to minimize steric clashes between aryl groups, with puckering parameters (Q = 0.65–0.73 Å, θ = 8–90°) influencing binding to biological targets like AMPA receptors . Substituent orientation (equatorial vs. axial) modulates lipid bilayer interactions, as seen in stimulus-sensitive molecular switches .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of 3,7-diazabicyclo[3.3.1]nonan-9-one analogs?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV for chloroacetyl derivatives) to assess redox stability .
  • Molecular docking : Use AutoDock Vina or Discovery Studio to model interactions with targets like NMDA receptors. For example, 3-acetyl-7-benzofuran derivatives show hydrogen bonding with GluA2 ligand-binding domains (binding energy: −8.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME predict logP values (~2.1 for methyl esters), suggesting moderate blood-brain barrier permeability .

Data Contradiction & Validation

Q. How can researchers resolve discrepancies in reported biological activities of β-cyclodextrin complexes of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., hot-plate tests for analgesia) using standardized protocols. For example, β-cyclodextrin complexes (e.g., NA-332) show 2.5× higher ED₅₀ than tramadol in mice, but batch-to-batch variability in encapsulation efficiency (70–85%) may cause inconsistency .
  • Structural validation : Compare PXRD patterns of complexes to rule out polymorphic variations. Amorphous complexes often exhibit broader diffraction peaks than crystalline forms .

Experimental Design Tables

Q. Table 1: Comparison of Synthetic Routes for 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

DerivativeMethodConditionsYieldPurity (HPLC)Key Reference
3-Ethoxyethyl-7-cyclopropanemethylMannich reactionAcetic acid, methanol, 24 h74.2%98.5%
2,4,6,8-TetraphenylDouble MannichBenzaldehyde, NH₄OAc, 72 h90%99.0%
3-ChloroacetylAcylationChloroacetyl chloride, DCM, 12 h85%97.8%

Q. Table 2: Biological Activities of Key Derivatives

CompoundTarget/AssayActivity (IC₅₀/ED₅₀)Toxicity (LD₅₀)Reference
NA-332 (β-CD complex)Analgesia (hot-plate)12 mg/kg450 mg/kg
B16 (tetranitrophenyl)HeLa cell apoptosis8.3 μM120 μM
3-Acetyl-7-benzofuranAMPA receptor modulationEC₅₀ = 1.8 μMN/A

Key Methodological Notes

  • Crystallography : Use SHELX for structure refinement (R-factor < 0.05) and Mercury for visualizing Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Biological Screening : Prioritize in vitro assays (e.g., MTT for cytotoxicity) before in vivo models to minimize ethical concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.